rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans
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Overview
Description
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a cyclopropylmethyl group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a cyclopropylmethyl halide under basic conditions.
Protection with tert-Butoxycarbonyl Group: The Boc protecting group is introduced using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopropylmethyl and pyrrolidine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique reactivity makes it useful in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active site of the molecule. The cyclopropylmethyl group and pyrrolidine ring can interact with target proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(methyl)pyrrolidine-3-carboxylic acid
- rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(ethyl)pyrrolidine-3-carboxylic acid
Uniqueness
The presence of the cyclopropylmethyl group in rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans distinguishes it from similar compounds. This group imparts unique steric and electronic properties, affecting the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H23NO4 |
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Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10(6-9-4-5-9)11(8-15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
MBLSMDHZQNHFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CC2CC2 |
Origin of Product |
United States |
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